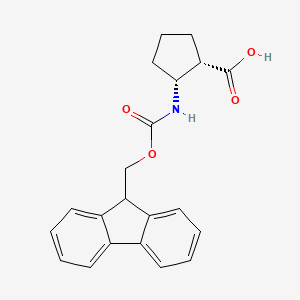

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex cyclopentane derivatives can involve various strategies, including the use of chiral derivatizing reagents for the separation of isomers, as seen in the high-performance liquid chromatographic method developed for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids . Additionally, the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclopentanedicarboxylic acids with different functional groups indicates the versatility of cyclopentane derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is known to influence their chemical properties and reactivity. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid that adopts helical conformations in solution and in the crystal state . This suggests that the cis configuration in cyclopentane derivatives can lead to specific conformational preferences, which might also be true for the compound of interest.

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives can be affected by the presence of different substituents. For example, the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids shows that the pKa values and thus the acidity can be influenced by the electronic effects of the substituents . This implies that the electronic properties of the fluorenylmethoxy carbonyl group in the compound of interest could significantly affect its reactivity.

Physical and Chemical Properties Analysis

The physical properties of cyclopentane derivatives, such as solubility and crystallinity, can be challenging to predict. For instance, the synthesis of 2,3-cis-2,3-Dihydroxycyclopentanecarboxylic acid derivatives resulted in mixtures that were difficult to separate and lacked crystallinity . This suggests that the compound of interest may also exhibit complex behavior in terms of its physical state and separation challenges.

科学的研究の応用

Synthesis and Structural Studies

The compound is a key intermediate in the synthesis of various geometric isomers and has been studied for its unique structural properties. For instance, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, related structurally to the compound , have been isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding patterns in the solid state (Curry et al., 1993). Similarly, patterns of supramolecular self-assembly have been observed in related compounds, leading to novel crystal structures with unique tetrameric rings (Kălmăn et al., 2002).

Therapeutic Potential and Enzyme Inhibition

Studies have explored the potential therapeutic applications of the compound's derivatives. A class of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids has been synthesized and evaluated for inhibitory activity against angiotensin converting enzyme, highlighting the compound's relevance in designing novel ACE inhibitors (Turbanti et al., 1993).

Role in Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. For example, cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally related compound, has been identified as a new building block for helical foldamers, demonstrating the compound's significant role in the conformational design of peptides (Kwon et al., 2015). Additionally, the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids by direct homologation further underscores the compound's importance in peptide chemistry and its versatility in synthesizing structurally diverse amino acids (Ellmerer-Müller et al., 1998).

特性

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-PKOBYXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)